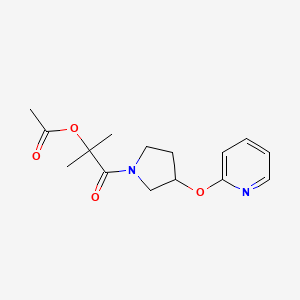

2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

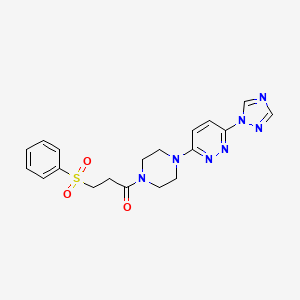

The compound “2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom. These structures are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyridine rings would impart a certain degree of rigidity to the molecule, potentially influencing its physical properties and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrolidine and pyridine rings, as well as the other functional groups present in the molecule. For example, the pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyridine ring and the potential for hydrogen bonding could influence its solubility in various solvents .Applications De Recherche Scientifique

Anti-Fibrosis Activity

The pyrimidine moiety in 2-(Pyridin-2-yl) Pyrimidine derivatives has been associated with anti-fibrotic properties. Researchers have synthesized novel compounds and evaluated their effects on immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited potent anti-fibrotic activities, surpassing established drugs like Pirfenidone. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic agents .

Synthesis of 2-Oxo-1,2,3,4-Tetrahydropyrimidines

A green synthesis approach has been developed for the preparation of 2-oxo-1,2,3,4-tetrahydropyrimidines using 2-(Pyridin-2-yl) Pyrimidine derivatives. This method involves the reaction of methyl arene derivatives, methyl acetoacetate, and UHP (urea hydrogen peroxide) to yield the desired tetrahydropyrimidines with good to excellent yields .

Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate

Another related compound, Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate , has been investigated. While specific applications are not detailed in the available literature, it’s worth exploring its potential in medicinal chemistry and related fields .

Other Biological Activities

Beyond anti-fibrosis, pyrimidine derivatives have demonstrated antimicrobial, antiviral, antitumor, and other biological activities. Researchers continue to explore the pharmacological potential of 2-(Pyridin-2-yl) Pyrimidine derivatives in these areas .

Mécanisme D'action

Target of Action

The primary targets of the compound “2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate” are currently unknown. The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or hydrophobic interactions . The specific interactions of this compound would depend on its target and the local environment within the target protein.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrrolidine derivatives have been found to impact a wide range of biochemical pathways, including those involved in inflammation, neurotransmission, and metabolic regulation .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-methyl-1-oxo-1-(3-pyridin-2-yloxypyrrolidin-1-yl)propan-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-11(18)21-15(2,3)14(19)17-9-7-12(10-17)20-13-6-4-5-8-16-13/h4-6,8,12H,7,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIMYROEVINENH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3008673.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B3008677.png)

![3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3008681.png)

![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)

![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)